N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide
Overview
Description
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a pyridine ring substituted with a methyl group at the 6-position and a benzamide moiety substituted with an isopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 4-isopropylaniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzamide rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)-4-(propan-2-yl)benzamide: Lacks the methyl group at the 6-position of the pyridine ring.
N-(6-methylpyridin-2-yl)-4-(methyl)benzamide: Substituted with a methyl group instead of an isopropyl group at the 4-position of the benzamide ring.
Uniqueness
N-(6-methylpyridin-2-yl)-4-(propan-2-yl)benzamide is unique due to the specific substitution pattern on both the pyridine and benzamide rings. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11(2)13-7-9-14(10-8-13)16(19)18-15-6-4-5-12(3)17-15/h4-11H,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHYVGLAABGFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395531 | |
Record name | N-(6-Methylpyridin-2-yl)-4-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
540755-44-0 | |
Record name | N-(6-Methylpyridin-2-yl)-4-(propan-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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